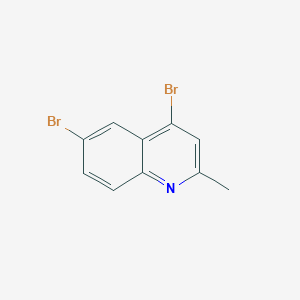

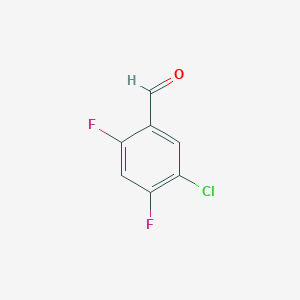

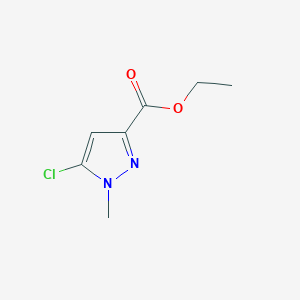

![molecular formula C9H9N3O3S B1415231 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide CAS No. 1263275-20-2](/img/structure/B1415231.png)

3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide

Overview

Description

Synthesis Analysis

Several research studies have explored the synthesis of this compound. One such study employed physicochemical and analytical techniques (including 1H-NMR , FTIR , mass spectra, and elemental analyses**) to establish the structures of newly synthesized molecules. The synthesis likely involves the condensation of appropriate precursors to form the desired 3-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide.

Physical And Chemical Properties Analysis

Scientific Research Applications

Anticancer Applications

Oxadiazoles, including the compound , have been extensively studied for their potential as anticancer agents. The unique structure of oxadiazoles allows for the synthesis of compounds that can be screened for activity against various cancer cell lines. For instance, certain oxadiazole derivatives have shown promising results in inhibiting the growth of MCF-7 and KB cancer cell lines, with IC50 values indicating moderate potency . These findings suggest that 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide could be a candidate for further investigation in cancer therapeutics.

Antidiabetic Potential

The oxadiazole moiety is also recognized for its antidiabetic properties. Research has indicated that oxadiazole derivatives can play a role in managing blood sugar levels, which is crucial for the treatment of diabetes. The compound’s ability to act on biological pathways related to diabetes makes it a molecule of interest for developing new antidiabetic drugs .

Antiviral Activity

Compounds containing the oxadiazole ring have been evaluated for their antiviral activities. These studies aim to discover new drugs that can inhibit the replication of viruses, thereby providing a means to combat viral infections. The structural flexibility of oxadiazoles allows for the design of molecules that can target specific viral proteins .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of oxadiazoles are well-documented. Researchers have synthesized various oxadiazole derivatives that have demonstrated significant reduction in inflammation and pain in preclinical models. This suggests that 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide could be explored for its potential use in treating conditions associated with pain and inflammation .

Antibacterial and Antifungal Properties

Oxadiazole compounds have been shown to possess antibacterial and antifungal activities. These properties make them valuable in the search for new antimicrobial agents, especially in the face of rising antibiotic resistance. Studies have reported moderate antibacterial action against various bacterial strains, indicating the potential for this compound to be developed into a new class of antibiotics .

Enzyme Inhibition

Enzyme inhibitors are crucial in the treatment of various diseases. Oxadiazoles have been identified as potential tyrosine kinase inhibitors, which are important in the signaling pathways of cancer cells. Additionally, they have been studied as cathepsin K inhibitors, which could have implications in the treatment of osteoporosis .

Material Science Applications

Beyond biomedical applications, oxadiazoles have been utilized in material science due to their high-energy core and favorable oxygen balance. These properties make them suitable for use in various industrial applications, including the development of energetic materials .

Miscellaneous Applications

The versatility of oxadiazoles extends to a wide range of miscellaneous applications, including their use as vasodilators and anticonvulsants. The ability to synthesize oxadiazole derivatives with specific properties allows researchers to tailor these compounds for diverse therapeutic uses .

Mechanism of Action

Target of Action

The compound 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide, also known as 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide, is a type of oxadiazole derivative . Oxadiazoles are known for their broad spectrum of biological activities, including anticancer , antifungal , and antibacterial effects . .

Mode of Action

Oxadiazole derivatives are generally known to interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target . The interaction with the target can lead to changes in the target’s function, which can result in the observed biological effects .

Biochemical Pathways

Oxadiazole derivatives are known to affect various biochemical pathways depending on their specific targets . These can include pathways involved in cell growth and proliferation, inflammation, and microbial infection, among others .

Pharmacokinetics

Oxadiazole derivatives are generally known for their good pharmacokinetic properties, which contribute to their potential as therapeutic agents .

Result of Action

Based on the known biological activities of oxadiazole derivatives, it can be inferred that this compound may have anticancer, antifungal, and antibacterial effects . These effects are likely the result of the compound’s interaction with its targets and its impact on the associated biochemical pathways .

properties

IUPAC Name |

3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3S/c1-6-11-12-9(15-6)7-3-2-4-8(5-7)16(10,13)14/h2-5H,1H3,(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWAVIGJECTUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

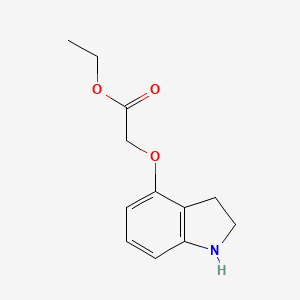

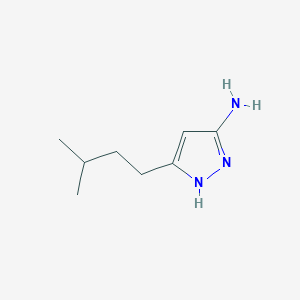

![methyl 2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole-1-carboxylate](/img/structure/B1415151.png)

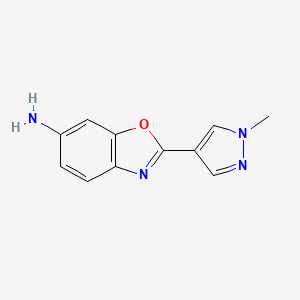

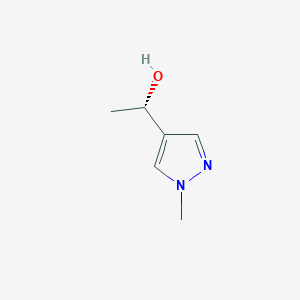

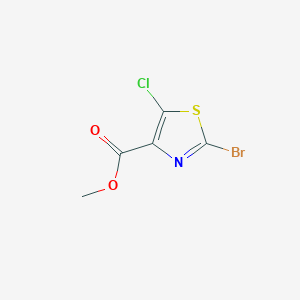

![2-[2-(2-Oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1415153.png)

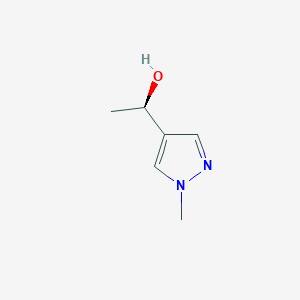

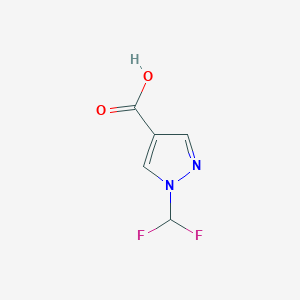

![7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine](/img/structure/B1415154.png)

![3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B1415163.png)